molecular formula C17H24N6O2 B2870958 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea CAS No. 1448124-98-8

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea

Cat. No. B2870958
CAS RN: 1448124-98-8
M. Wt: 344.419
InChI Key: JXHVSIUNRZOWJT-UHFFFAOYSA-N
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Description

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea, commonly known as BMH-21, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. It belongs to the class of compounds known as pyrimidine-based ureas and has shown promising results in preclinical studies.

Scientific Research Applications

Conformational and Tautomeric Studies

Research has explored the conformational dynamics and tautomeric behavior of related ureido-pyrimidine compounds. Studies have demonstrated that these compounds exhibit conformational equilibrium and tautomerism, which can be influenced by supramolecular interactions, such as hydrogen bonding. This behavior is significant for the development of molecular sensors and switches, as it allows for the control of molecular states through external stimuli (Kwiatkowski et al., 2019).

Synthesis and Chemical Reactions

The synthesis and reactions of similar pyrimidine derivatives have been extensively studied. These works detail the preparation of various pyrimidine-containing compounds through reactions that highlight the versatility and reactivity of the pyrimidine ring. Such research underlines the potential of these compounds in synthetic chemistry and material science (Qiu-jin, 2010).

Polymerization Catalysts

Another area of application includes the use of pyrimidine derivatives as catalysts in polymerization processes. Studies on yttrium complexes with pyrimidine ligands have shown their effectiveness in initiating the polymerization of ε-caprolactone, indicating potential uses in the production of biodegradable plastics and other polymeric materials (Matsuo et al., 2001).

Molecular Sensing and Supramolecular Chemistry

Ureido-pyrimidine compounds have been identified as key players in the development of supramolecular assemblies. Their ability to form strong hydrogen bonds can lead to the formation of highly organized structures, which are foundational for molecular sensing technologies. This property is leveraged in designing molecules that can selectively bind to other entities, making them valuable in sensors and molecular recognition systems (Beijer et al., 1998).

Quantum Chemical Calculations and Theoretical Studies

Research involving quantum chemical calculations of pyrimidine derivatives aims to understand their electronic structure, reactivity, and interaction with other molecules. These theoretical studies are crucial for predicting the behavior of these compounds in various environments, which is essential for their application in drug design, material science, and catalysis (Saracoglu et al., 2020).

Antibacterial Properties

Bis-pyrimidine compounds have been investigated for their antibacterial properties. The studies suggest that these compounds exhibit moderate to good antibacterial activity against various pathogens, offering potential applications in the development of new antimicrobial agents (Roy et al., 2014).

properties

IUPAC Name

1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(4-methoxy-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-11-9-12(25-6)7-8-13(11)19-17(24)20-14-10-18-16(23(4)5)21-15(14)22(2)3/h7-10H,1-6H3,(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHVSIUNRZOWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NC2=CN=C(N=C2N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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